8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: is a complex organic compound with a unique structure It features a bicyclic octane ring system, a pyrazole moiety, and a phenyl ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Octane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction with hydrazine derivatives.
Attachment of the Phenyl Ring: The phenyl ring with a methylthio substituent is attached via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. The pyrazole moiety may interact with enzymes or receptors, modulating their activity. The bicyclic structure could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: Lacks the phenyl and methylthio groups.
(1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-phenyl)methanone: Lacks the methylthio group.
Uniqueness
The presence of the methylthio group on the phenyl ring distinguishes 8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane) from its analogs, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
(3-methylsulfanylphenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-23-17-5-2-4-13(10-17)18(22)21-14-6-7-15(21)12-16(11-14)20-9-3-8-19-20/h2-5,8-10,14-16H,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAUMZMGDLALPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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